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Compound of Interest

Compound Name: 2-Bromo-4-isopropylpyridine

Cat. No.: B2768714 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
2-Bromo-4-isopropylpyridine has emerged as a critical structural motif and versatile

intermediate in the landscape of modern medicinal chemistry and pharmaceutical

development. Its unique combination of a reactive bromine handle at the 2-position and an

isopropyl group at the 4-position offers medicinal chemists a powerful tool for constructing

complex molecular architectures. The bromine atom serves as a key functional group for

various cross-coupling reactions, while the isopropyl moiety can significantly influence the

pharmacokinetic profile of the final active pharmaceutical ingredient (API), affecting properties

like solubility and metabolic stability. This guide provides a comprehensive overview of the

physicochemical properties, molecular structure, synthesis, and key applications of 2-Bromo-4-
isopropylpyridine, with a focus on its utility in drug discovery.

Physicochemical Properties and Molecular Structure
A thorough understanding of the fundamental properties of a chemical intermediate is

paramount for its effective application in synthesis.

1.1. Molecular Structure and Weight
The core structure consists of a pyridine ring substituted with a bromine atom at the C2 position

and an isopropyl group at the C4 position. This arrangement is crucial for its reactivity profile.
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Molecular Formula: C₈H₁₀BrN[1]

Molecular Weight: 200.08 g/mol [1]

CAS Number: 1086381-43-2[1]

Diagram: Molecular Structure of 2-Bromo-4-isopropylpyridine
Caption: 2D structure of 2-Bromo-4-isopropylpyridine.

1.2. Key Physicochemical Data
The following table summarizes essential data for laboratory use.

Property Value Source

Molecular Formula C₈H₁₀BrN CookeChem[1]

Molecular Weight 200.08 g/mol CookeChem[1]

CAS Number 1086381-43-2 CookeChem[1]

SMILES CC(C)C1=CC(Br)=NC=C1 BLD Pharm[2]

Storage Conditions Inert atmosphere, 2-8°C BLD Pharm[2]

Synthesis and Reactivity
The synthetic utility of 2-Bromo-4-isopropylpyridine is primarily derived from the reactivity of

the C-Br bond. While specific synthesis routes for this exact molecule are proprietary or less

documented in open literature, analogous compounds like 2-bromopyridines are well-studied.

2.1. General Synthesis of 2-Bromopyridines
A common and established method for synthesizing 2-bromopyridines is through the

diazotization of 2-aminopyridines, known as the Sandmeyer reaction.

Protocol: Diazotization of 2-Aminopyridine

Dissolution: 2-Aminopyridine is dissolved in aqueous hydrobromic acid (HBr) at a reduced

temperature (0-10°C).
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Bromination: Elemental bromine is added dropwise to the solution, forming a perbromide

intermediate.

Diazotization: A solution of sodium nitrite (NaNO₂) is added slowly while maintaining a

temperature at or below 0°C. This step generates the unstable diazonium salt.

Decomposition: The diazonium salt decomposes, releasing N₂ gas and substituting the

amino group with a bromine atom.

Workup: The reaction is quenched and neutralized with a strong base (e.g., NaOH). The

product is then extracted using an organic solvent (e.g., ether), dried, and purified by

distillation.[3]

Causality: The use of low temperatures is critical to prevent the premature decomposition of the

diazonium salt intermediate, ensuring a higher yield of the desired 2-bromopyridine product.[3]

Core Reactivity and Applications in Drug Discovery
The true value of 2-Bromo-4-isopropylpyridine lies in its application as a versatile building

block in multi-step syntheses. The electron-deficient nature of the pyridine ring, combined with

the excellent leaving group ability of the bromine atom, makes the C2 position highly

susceptible to a variety of synthetic transformations.[4]

3.1. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are

cornerstone transformations in modern medicinal chemistry for forming new carbon-carbon and

carbon-heteroatom bonds.[5][6]

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is

one of the most widely used methods for creating biaryl structures.[6][7]

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for

synthesizing many drug candidates.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing

alkynyl moieties.[6]

3.2. The Suzuki-Miyaura Coupling: A Deeper Look
The Suzuki-Miyaura coupling is particularly powerful for its functional group tolerance and

relatively mild reaction conditions.[8] It enables the linkage of the 2-pyridyl core of 2-Bromo-4-
isopropylpyridine to a vast array of aryl and heteroaryl systems.[9]

Diagram: Suzuki-Miyaura Coupling Workflow

2-Bromo-4-isopropylpyridine
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Protocol: General Suzuki-Miyaura Coupling

Inert Atmosphere: To a flame-dried flask, add 2-Bromo-4-isopropylpyridine (1.0 eq), the

desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and the

palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under an inert atmosphere (Argon or Nitrogen).

[5]

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

[5]

Reaction: Heat the mixture (e.g., to 90°C) and stir for 12-16 hours. Progress is monitored by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

[5]

Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic

solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried,

concentrated, and the crude product is purified, typically by column chromatography.[5]

Expert Insight: The choice of palladium catalyst, ligand, and base is critical and must be

optimized for each specific substrate pairing. The base activates the boronic acid, facilitating

the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[10][11]

3.3. Role in Pharmaceutical Scaffolds
Pyridine derivatives are prevalent scaffolds in numerous approved drugs and clinical

candidates. The 2-substituted pyridine motif derived from 2-Bromo-4-isopropylpyridine is a

key component in molecules targeting a range of diseases, including cancers and infectious

diseases.[5][6] The isopropyl group at the 4-position can enhance binding affinity to protein

targets by occupying hydrophobic pockets and can improve metabolic stability by sterically

hindering potential sites of metabolism on the pyridine ring.

Safety and Handling
As with all halogenated organic compounds, 2-Bromo-4-isopropylpyridine should be handled

with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE),

including safety goggles, gloves, and a lab coat, is mandatory. For specific handling and

disposal information, consult the material safety data sheet (MSDS) provided by the supplier.
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Conclusion
2-Bromo-4-isopropylpyridine is a high-value intermediate for the pharmaceutical and life

sciences industries. Its well-defined reactivity, particularly in robust and versatile palladium-

catalyzed cross-coupling reactions, provides a reliable pathway for the synthesis of complex,

biologically active molecules. The strategic placement of the bromine atom and the isopropyl

group offers a dual advantage: a reactive handle for molecular elaboration and a functional

group for tuning pharmacokinetic properties. For drug development professionals, a deep

understanding of this building block's chemistry is essential for accelerating the discovery and

synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2768714#2-bromo-4-isopropylpyridine-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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